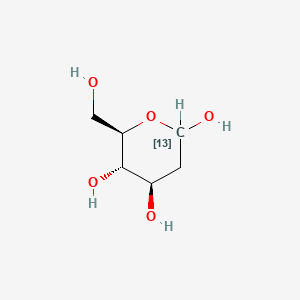

2-Desoxy-D-arabinohexose-1-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

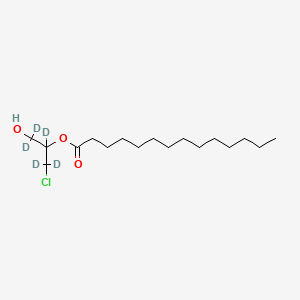

2-Deoxy-D-arabinohexose-1-13C, also known as 2-Deoxy-D-arabinohexose-1-13C, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 165.149. The purity is usually 95%.

BenchChem offers high-quality 2-Deoxy-D-arabinohexose-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxy-D-arabinohexose-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

2-Desoxy-D-arabinohexose-1-13C, allgemein bekannt als 2-Desoxy-D-Glucose (2DG), hat sich als potenziell nützlich als metabolischer Sensibilisator gegen ein breites Spektrum von Krebsuntertypen erwiesen . Als ein Glykolyse-Inhibitor zielt 2DG bevorzugt auf Tumorzellen ab, die in ihren cytoplasmatischen Membranen Glukosetransporter (GLUTs) sowie die glycolytischen und fermentativen Enzyme Hexokinase 2 (HK-2) und Laktatdehydrogenase-Isoenzym A (LDH-A) stark überexprimieren .

Antimetaboliten-Forschung

2DG ist ein Antimetabolit von Glukose und Pyruvat. Die Forschung hat gezeigt, dass eine metabolische Intervention mit Antimetaboliten von Glukose und Pyruvat durch eine systemische Unterdrückung der natürlichen Substrate ihrer katalysierenden, geschwindigkeitsbestimmenden Enzyme in Krebszellen stark verstärkt wird .

Glucoprive-Fütterungsforschung

2DG wird in der Glucoprive-Fütterungsforschung verwendet, um die Prozesse der Gegenregulationsantwort (CRR) hervorzurufen und zu untersuchen .

Entwicklung von Antikrebsstrategien

2DG wird bei der Entwicklung von Antikrebsstrategien eingesetzt, die Radio- und Chemosensibilisierung sowie oxidativen Stress beinhalten .

Transkriptom-Analyse

Eine Studie analysierte die Transkriptionsprofile von neun Geweben von mit 2DG behandelten Mäusen, um zu verstehen, wie es Stoffwechselwege systemisch moduliert . Die Studie ergab, dass 2DG eine systemische Wirkung hat, die sich über die Organe hinweg unterscheidet und möglicherweise mehrere Stoffwechselwege und Funktionen beeinflusst .

Studium des Zellstoffwechsels

2DG ist ein Glukoseanalog, dem die Hydroxylgruppe am Kohlenstoff 2 im Glukosegerüst fehlt . Sobald 2DG in die Zelle gelangt, stört es den glycolytischen Fluss; 2DG wird durch Hexokinase in 2-Desoxyglucose-6-phosphat (2DG-6P) umgewandelt, aber 2DG-6P kann im nächsten enzymatischen Schritt der Glykolyse nicht von Phosphoglucoseisomerase verwendet werden und reichert sich als metabolisches Sackgasse an

Wirkmechanismus

Target of Action

The primary target of 2-Deoxy-D-arabinohexose-1-13C, also known as 2-Deoxy-D-glucose-1-13C, is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step of converting glucose into glucose-6-phosphate .

Mode of Action

2-Deoxy-D-glucose-1-13C acts as a competitive inhibitor of glucose in the glycolysis pathway . It is structurally similar to glucose and is recognized and phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate . Unlike glucose-6-phosphate, 2-deoxyglucose-6-phosphate cannot undergo further glycolysis, thereby inhibiting the pathway .

Biochemical Pathways

By inhibiting glycolysis, 2-Deoxy-D-glucose-1-13C disrupts the primary pathway for ATP production in cells . This disruption affects downstream processes that rely on ATP, including various biosynthetic pathways, signal transduction pathways, and cellular homeostasis .

Pharmacokinetics

Given its structural similarity to glucose, it is likely to be absorbed and distributed in the body similarly to glucose .

Result of Action

The inhibition of glycolysis by 2-Deoxy-D-glucose-1-13C leads to a decrease in ATP production, which can result in cell death, particularly in cells with high rates of glycolysis such as cancer cells . This compound has been studied as an anticancer agent due to its ability to selectively target and kill cancer cells .

Action Environment

The action of 2-Deoxy-D-glucose-1-13C can be influenced by various environmental factors. For instance, the presence of high glucose concentrations in the environment can compete with 2-Deoxy-D-glucose-1-13C for binding to hexokinase, potentially reducing its efficacy . Additionally, the stability and activity of 2-Deoxy-D-glucose-1-13C may be affected by factors such as pH, temperature, and the presence of other metabolites .

Biochemische Analyse

Biochemical Properties

2-Deoxy-D-arabinohexose-1-13C is phosphorylated by hexokinase to 2-DG-P, which cannot be further metabolized by phosphoglucose isomerase . This results in the accumulation of the compound in the cell, leading to the depletion of cellular ATP .

Cellular Effects

The presence of 2-Deoxy-D-arabinohexose-1-13C in the growth medium can cause marked morphological changes in cells . For instance, in the cells of Rhodosporidium toruloides, the originally elongated ellipsoidal cells grew spherically in the presence of the deoxy-sugar .

Molecular Mechanism

The molecular mechanism of 2-Deoxy-D-arabinohexose-1-13C involves its phosphorylation by hexokinase to 2-DG-P . This product cannot be further metabolized, leading to its accumulation in the cell and the subsequent depletion of cellular ATP .

Temporal Effects in Laboratory Settings

Over time, the presence of 2-Deoxy-D-arabinohexose-1-13C in the growth medium can lead to significant alterations in the carbohydrate composition of the cell wall . For instance, the wall of R. toruloides grown in the presence of the deoxy-sugar contains higher proportions of chitin and glucan .

Metabolic Pathways

2-Deoxy-D-arabinohexose-1-13C is involved in the glycolysis pathway, where it is phosphorylated by hexokinase to 2-DG-P . It cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation in the cell .

Eigenschaften

IUPAC Name |

(4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-UPKQYVFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201612-55-7 |

Source

|

| Record name | 2-Deoxy-D-arabinohexose-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride](/img/structure/B583471.png)

![Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate](/img/structure/B583481.png)